molecular formula C8H7ClF5N B6144821 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride CAS No. 1582-35-0

2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6144821
CAS No.: 1582-35-0
M. Wt: 247.6
InChI Key:
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Description

2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H6F5N·HCl It is known for its unique structure, which includes a pentafluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride
  • 2,3,4,5,6-pentafluorobenzaldehyde
  • 2,3,4,5,6-pentafluorophenylacetic acid

Uniqueness

2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride is unique due to its pentafluorophenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in research and industry .

Properties

CAS No.

1582-35-0

Molecular Formula

C8H7ClF5N

Molecular Weight

247.6

Purity

95

Origin of Product

United States

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